Cas no 57905-76-7 (4-Nitro-9H-carbazole)

4-Nitro-9H-carbazole is a nitro-substituted derivative of carbazole, a heterocyclic aromatic compound. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and advanced materials. Its nitro group enhances reactivity, making it valuable for further functionalization through reduction or substitution reactions. The rigid carbazole framework contributes to thermal and chemical stability, while the electron-withdrawing nitro group influences its electronic properties, enabling applications in optoelectronic materials. High purity grades are available for research and industrial use, ensuring consistent performance in synthetic workflows. Proper handling is advised due to potential sensitivity to light and heat.
4-Nitro-9H-carbazole structure
4-Nitro-9H-carbazole structure
Product Name:4-Nitro-9H-carbazole
CAS No:57905-76-7
MF:C12H8N2O2
MW:212.204122543335
CID:57212
PubChem ID:151524
Update Time:2025-06-13

4-Nitro-9H-carbazole Chemical and Physical Properties

Names and Identifiers

    • 4-Nitro-9H-carbazole
    • 9H-carbazole, 4-nitro-
    • SCHEMBL3433685
    • A853248
    • 4-Nitrocarbazole
    • CCRIS 6502
    • 57905-76-7
    • CHEMBL354306
    • DTXSID40206625
    • Inchi: 1S/C12H8N2O2/c15-14(16)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13H
    • InChI Key: MQVWPHWBMNOCAT-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC2=C1C1C=CC=CC=1N2)=O

Computed Properties

  • Exact Mass: 212.05864
  • Monoisotopic Mass: 212.058578
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 61.6

Experimental Properties

  • Density: 1.435
  • Boiling Point: 448.6°Cat760mmHg
  • Flash Point: 225.1°C
  • Refractive Index: 1.795
  • PSA: 58.93

4-Nitro-9H-carbazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N233145-2.5mg
4-Nitro-9H-carbazole
57905-76-7
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$ 200.00 2022-06-03
TRC
N233145-5mg
4-Nitro-9H-carbazole
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5mg
$ 370.00 2022-06-03
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N233145-10mg
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$ 585.00 2022-06-03

4-Nitro-9H-carbazole Related Literature

Additional information on 4-Nitro-9H-carbazole

Comprehensive Analysis of 4-Nitro-9H-carbazole (CAS No. 57905-76-7): Properties, Applications, and Industry Trends

4-Nitro-9H-carbazole (CAS No. 57905-76-7) is a nitro-substituted derivative of carbazole, a heterocyclic aromatic organic compound. This compound has garnered significant attention in recent years due to its versatile applications in materials science, pharmaceuticals, and organic electronics. With the growing demand for advanced functional materials, researchers are increasingly exploring the potential of nitro-carbazole derivatives like 4-Nitro-9H-carbazole for innovative solutions.

The molecular structure of 4-Nitro-9H-carbazole features a nitro group (-NO2) at the 4-position of the carbazole ring system. This modification significantly alters the electronic properties of the molecule, making it particularly interesting for applications requiring electron-withdrawing characteristics. The compound's photophysical properties and electrochemical behavior have become hot topics in materials research, especially in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials.

Recent studies highlight the potential of 4-Nitro-9H-carbazole in pharmaceutical research. While not itself a drug candidate, it serves as a valuable intermediate in drug synthesis, particularly for compounds targeting neurological disorders. The carbazole scaffold is known for its biological activity, and the nitro group addition offers new possibilities for structure-activity relationship studies. This has led to increased searches for "carbazole derivatives in medicine" and "nitro-carbazole biological activity" across scientific databases.

In the field of organic electronics, 4-Nitro-9H-carbazole has shown promise as a building block for charge-transport materials. Its ability to modify energy levels in conjugated systems makes it attractive for designing next-generation semiconducting materials. Industry experts frequently search for terms like "carbazole-based electronic materials" and "nitro-aromatic semiconductors," reflecting the growing commercial interest in these applications.

The synthesis and purification of 4-Nitro-9H-carbazole require specialized knowledge in organic chemistry. Common methods include the direct nitration of carbazole or multi-step synthetic routes from appropriate precursors. Researchers often look for "4-Nitro-9H-carbazole synthesis methods" and "purification techniques for nitro-carbazoles," indicating the technical challenges associated with working with this compound.

Environmental and safety considerations are increasingly important when working with nitro-aromatic compounds. While 4-Nitro-9H-carbazole doesn't fall under hazardous classifications, proper handling procedures are still essential. This has led to searches for "safe handling of nitro-carbazoles" and "environmental impact of nitro-aromatics," showing the scientific community's commitment to responsible research practices.

Analytical characterization of 4-Nitro-9H-carbazole typically involves techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound's distinct spectral signatures make it relatively easy to identify, which is why queries like "4-Nitro-9H-carbazole NMR peaks" and "HPLC methods for carbazole analysis" are common in analytical chemistry forums.

The commercial availability of 4-Nitro-9H-carbazole has improved in recent years, with several specialty chemical suppliers now offering the compound in research quantities. This accessibility has fueled more widespread investigation of its properties, as evidenced by increasing searches for "buy 4-Nitro-9H-carbazole" and "carbazole derivative suppliers." However, researchers should verify the purity specifications when sourcing this material for sensitive applications.

Future research directions for 4-Nitro-9H-carbazole may explore its potential in emerging technologies like organic batteries and molecular electronics. The compound's tunable electronic properties make it an interesting candidate for these cutting-edge applications. Scientific queries about "carbazoles in energy storage" and "nitro-aromatics for molecular devices" suggest these are active areas of investigation.

In conclusion, 4-Nitro-9H-carbazole (CAS No. 57905-76-7) represents an important member of the carbazole family with diverse applications across multiple scientific disciplines. Its unique combination of structural features and electronic properties continues to inspire research in materials science, medicinal chemistry, and beyond. As interest in functional organic materials grows, this compound is likely to remain a subject of intense study and industrial relevance.

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